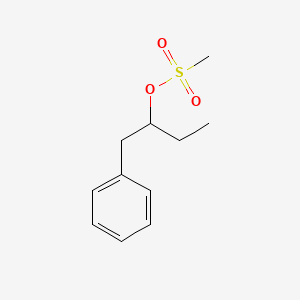
1-Phenylbutan-2-yl methanesulfonate
Descripción general
Descripción
1-Phenylbutan-2-yl methanesulfonate is a chemical compound with the molecular formula C11H16O3S. It is an ester derived from methanesulfonic acid and 1-phenylbutan-2-ol. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylbutan-2-yl methanesulfonate can be synthesized through the esterification of 1-phenylbutan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the following general steps:
- Dissolve 1-phenylbutan-2-ol in an appropriate solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Extract the product using an organic solvent and purify it through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix 1-phenylbutan-2-ol and methanesulfonyl chloride.
- Employing automated systems to control the addition of reagents and maintain optimal reaction conditions.
- Utilizing continuous extraction and purification systems to isolate the product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 1-phenylbutan-2-ol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 1-phenylbutan-2-yl azide, 1-phenylbutan-2-yl thiolate, etc.
Elimination Reactions: Alkenes like 1-phenylbut-1-ene.
Hydrolysis: 1-phenylbutan-2-ol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
1-Phenylbutan-2-yl methanesulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and ethers.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a reagent in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylbutan-2-yl methanesulfonate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, esterases can hydrolyze the ester bond, releasing 1-phenylbutan-2-ol and methanesulfonic acid. This hydrolysis can be exploited in prodrug design, where the compound is converted to its active form in vivo.
Comparación Con Compuestos Similares
1-Phenylbutan-2-yl methanesulfonate can be compared with other methanesulfonate esters such as:
Methyl methanesulfonate: A simpler ester used as a methylating agent.
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a phenylbutyl group.
Benzyl methanesulfonate: Contains a benzyl group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its phenylbutyl group, which imparts different steric and electronic properties compared to simpler methanesulfonate esters. This makes it useful in specific synthetic applications where these properties are advantageous.
Propiedades
IUPAC Name |
1-phenylbutan-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-3-11(14-15(2,12)13)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVAYDCULOJQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997199 | |
| Record name | 1-Phenylbutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75803-24-6 | |
| Record name | Benzeneethanol, alpha-ethyl-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylbutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




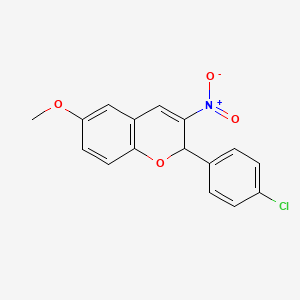
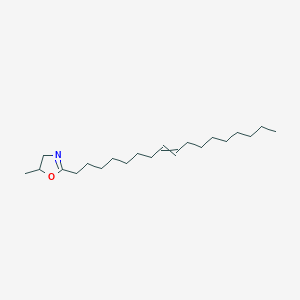
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
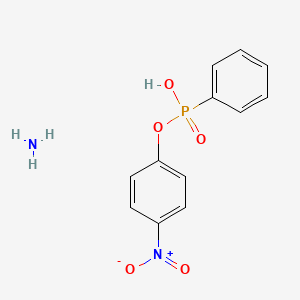
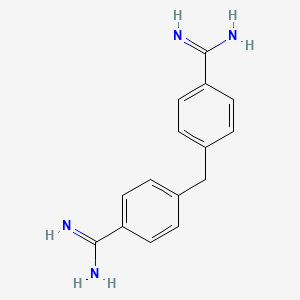
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)

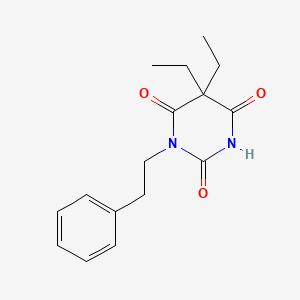
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)

